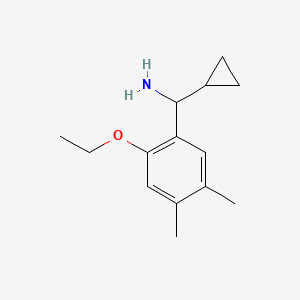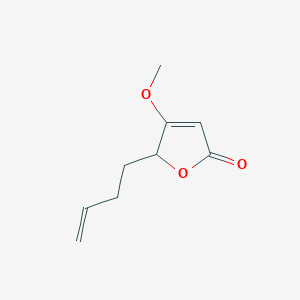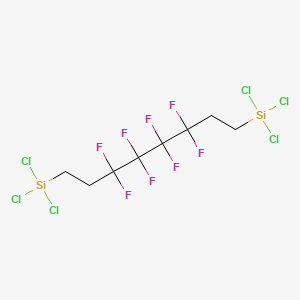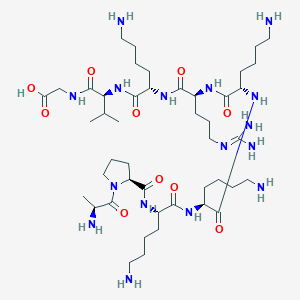
O-Benzyl-N-(bromoacetyl)-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Benzyl-N-(bromoacetyl)-L-serine: is a synthetic organic compound that belongs to the class of serine derivatives It is characterized by the presence of a benzyl group attached to the oxygen atom, a bromoacetyl group attached to the nitrogen atom, and the L-serine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl-N-(bromoacetyl)-L-serine typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-serine is protected by converting it into a benzyl ether. This is achieved by reacting L-serine with benzyl chloride in the presence of a base such as sodium hydroxide.
Acylation of the Amino Group: The amino group of the protected serine is then acylated with bromoacetyl bromide. This reaction is carried out in the presence of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction.
The overall reaction can be summarized as follows: [ \text{L-Serine} \xrightarrow{\text{Benzyl chloride, NaOH}} \text{O-Benzyl-L-serine} \xrightarrow{\text{Bromoacetyl bromide, Et}_3\text{N}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
O-Benzyl-N-(bromoacetyl)-L-serine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.
Hydrolysis: The ester bond in the benzyl ether can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group and the bromoacetyl moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include amides, thioethers, and ethers.
Hydrolysis: The major product is the corresponding alcohol.
Oxidation and Reduction: Products include oxidized or reduced forms of the benzyl and bromoacetyl groups.
科学的研究の応用
O-Benzyl-N-(bromoacetyl)-L-serine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting enzymes and receptors.
Biochemical Research: It is employed in studies involving enzyme inhibition, protein modification, and metabolic pathways.
Industrial Applications: The compound finds use in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of O-Benzyl-N-(bromoacetyl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. The benzyl group can enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
O-Benzyl-L-serine: Lacks the bromoacetyl group, making it less reactive in nucleophilic substitution reactions.
N-(Bromoacetyl)-L-serine: Lacks the benzyl group, which may affect its binding affinity and specificity.
O-Benzyl-N-(acetyl)-L-serine: Contains an acetyl group instead of a bromoacetyl group, leading to different reactivity and applications.
Uniqueness
O-Benzyl-N-(bromoacetyl)-L-serine is unique due to the presence of both the benzyl and bromoacetyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and biochemical research.
特性
CAS番号 |
193334-51-9 |
|---|---|
分子式 |
C12H14BrNO4 |
分子量 |
316.15 g/mol |
IUPAC名 |
(2S)-2-[(2-bromoacetyl)amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C12H14BrNO4/c13-6-11(15)14-10(12(16)17)8-18-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChIキー |
GJZSNKWZXZAJFC-JTQLQIEISA-N |
異性体SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)CBr |
正規SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)
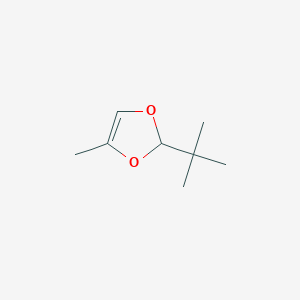
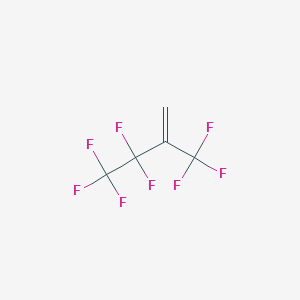
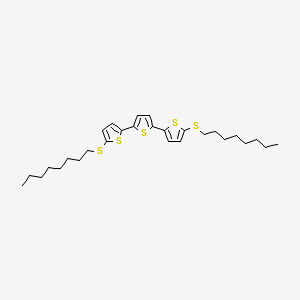
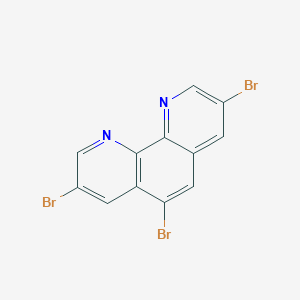

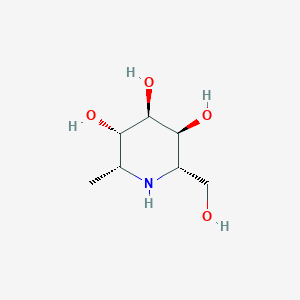

![3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol](/img/structure/B12578060.png)
![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)
